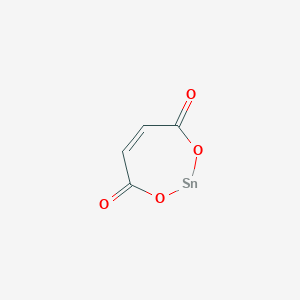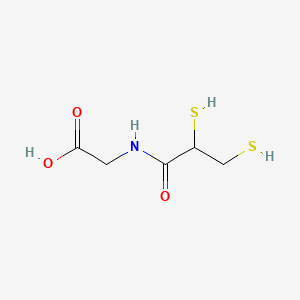
Glycine, N-(2,3-dimercapto-1-oxopropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of Glycine, N-(2,3-dimercapto-1-oxopropyl)- can involve several synthetic routes. One common method is the controlled ring-opening polymerization of N-substituted glycine derived N-carboxyanhydrides . This process involves using primary amine initiators to produce the corresponding polymer with a narrow molecular weight distribution. The polymerization proceeds in a controlled manner, ensuring good agreement between experimental and theoretical molecular weights .
Chemical Reactions Analysis
Glycine, N-(2,3-dimercapto-1-oxopropyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the construction of peptidomimetic supramolecular assemblies with stimuli-responsive properties . Additionally, it is used in industrial applications for the synthesis of various polymers and materials .
Mechanism of Action
The mechanism of action of Glycine, N-(2,3-dimercapto-1-oxopropyl)- involves its interaction with molecular targets and pathways. The compound can form complexes with metal ions, which can influence various biochemical processes . The specific molecular targets and pathways involved depend on the context of its application .
Comparison with Similar Compounds
Glycine, N-(2,3-dimercapto-1-oxopropyl)- can be compared with other similar compounds, such as N-(3-tert-butoxy-3-oxopropyl) glycine . Other similar compounds include various N-substituted glycine derivatives, which have been investigated for their biocompatibility and stimuli-responsive properties .
Properties
CAS No. |
62546-15-0 |
|---|---|
Molecular Formula |
C5H9NO3S2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
2-[2,3-bis(sulfanyl)propanoylamino]acetic acid |
InChI |
InChI=1S/C5H9NO3S2/c7-4(8)1-6-5(9)3(11)2-10/h3,10-11H,1-2H2,(H,6,9)(H,7,8) |
InChI Key |
CUGDCSCCEADZCG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(=O)NCC(=O)O)S)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


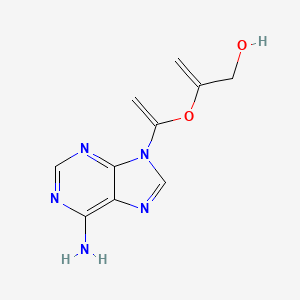
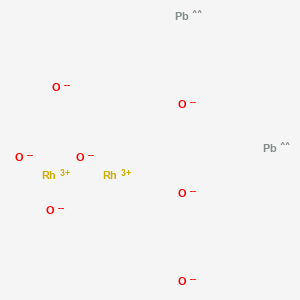
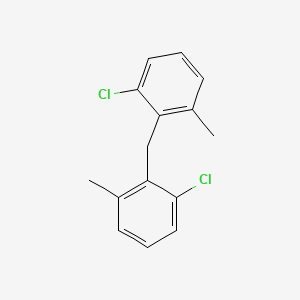


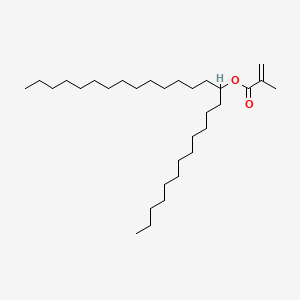
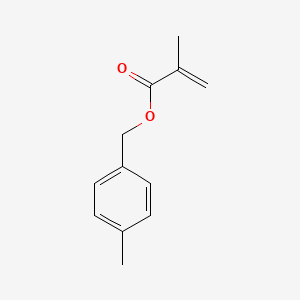

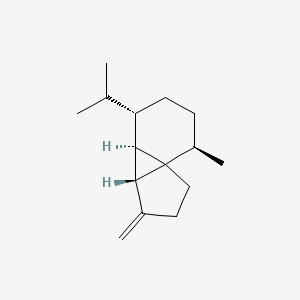
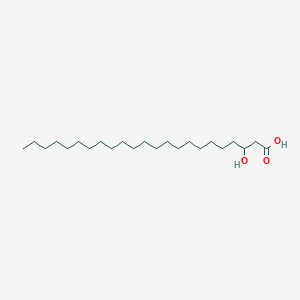
![2,10,12,13,14-pentazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3,5,7,11,14,16-heptaen-9-one](/img/structure/B12658516.png)
